2-Methyl-1-oxaspiro[2.3]hexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methyl-1-oxaspiro[2.3]hexane |
InChI |
InChI=1S/C6H10O/c1-5-6(7-5)3-2-4-6/h5H,2-4H2,1H3 |
InChI Key |
NHQXDKMNCSPLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(O1)CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 Oxaspiro 2.3 Hexane and Analogues
Strategies for Spiro Center Formation in 1-Oxaspiro[2.3]hexanes
The creation of the spirocyclic junction, where the cyclopropane (B1198618) and cyclobutane (B1203170) rings share a single carbon atom, is a critical challenge in the synthesis of 1-oxaspiro[2.3]hexane derivatives. Various synthetic approaches have been developed to address this, ranging from the cyclization of tailored precursors to modern transition-metal-catalyzed methods.
Cyclization Reactions with Appropriate Precursors
Intramolecular cyclization of appropriately functionalized precursors is a direct method for forming the 1-oxaspiro[2.3]hexane ring system. This strategy often involves the formation of a halohydrin or a related species, which then undergoes base-induced ring closure to form the epoxide.
A notable example is the synthesis of 5-Benzyl-2-methyl-5-aza-1-oxaspiro[2.3]hexane, an analog of the target compound. The synthesis begins with the precursor 1-benzyl-3-hydroxy-3-(1-tosyloxyethyl)azetidine. thieme-connect.com Treatment of this precursor with a base, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), initiates an intramolecular SN2 reaction. The hydroxyl group, once deprotonated to an alkoxide, attacks the carbon bearing the tosylate leaving group, resulting in the formation of the spiro-epoxide ring system in high yield. thieme-connect.com This method highlights a viable pathway where a pre-formed side chain containing the future methyl-substituted epoxide is cyclized onto a cyclobutane-like ring (in this case, an azetidine).
Another powerful cyclization strategy involves the Payne rearrangement. rsc.orgwikipedia.org This reaction describes the base-catalyzed isomerization of a 2,3-epoxy alcohol into a 1,2-epoxy alcohol. wikipedia.org In the context of spirocycle synthesis, a related homo-Payne rearrangement can be utilized. For instance, the total synthesis of (±)-merrilactone A employs a stereoselective epoxidation followed by an epoxide ring-opening/oxetane (B1205548) generation sequence described as a homo-Payne rearrangement. nih.gov This type of rearrangement can stereospecifically establish the desired 1-oxaspiro[2.3]hexane structure from an alkenylcyclobutanol precursor after epoxidation. rsc.org
Cyclopropanation Approaches to Spiro[2.3]hexanes
Cyclopropanation reactions offer an alternative route to the spiro[2.3]hexane skeleton. Instead of forming the epoxide ring last, these methods often construct the cyclopropane ring onto a pre-existing cyclobutane derivative. A key intermediate for the synthesis of 1-oxaspiro[2.3]hexanes is methylenecyclobutane (B73084). The cyclopropanation of this intermediate's endocyclic double bond is not the typical route; rather, the spiro[2.3]hexane skeleton is often built first, followed by functionalization.
A highly efficient method for synthesizing methylenespiro[2.3]hexanes, which are direct precursors to the target compound via epoxidation, involves the nickel-catalyzed cyclopropanation of alkenes using [1.1.1]propellane as a carbene source. nih.gov This reaction proceeds through the formation of a key 3-methylenecyclobutylidene-nickel intermediate, which then reacts with various alkenes to generate the methylenespiro[2.3]hexane products. nih.gov This approach avoids many of the side reactions, such as oligomerization, that previously plagued transition-metal-catalyzed reactions of [1.1.1]propellane. nih.gov
Other cyclopropanation methods, such as those catalyzed by rhodium, have been used to create related spiro[2.3]hexane systems, like 5-azaspiro[2.3]hexane derivatives. researchgate.net While not directly yielding the oxaspiro variant, these methods demonstrate the feasibility of using metal-catalyzed carbene chemistry to construct the spiro-fused cyclopropane ring with high diastereoselectivity. researchgate.net
Transition-Metal-Catalyzed Approaches to Spirocyclic Systems
Transition-metal catalysis provides a powerful and versatile platform for the synthesis of complex spirocyclic systems. sioc-journal.cnrsc.org Palladium catalysis, in particular, has been employed in dearomative spirocyclization reactions to build spirocyclic architectures. sioc-journal.cn For instance, a palladium(0)-catalyzed dearomative spirocyclization of bromophenols with alkynes has been developed, showcasing a [2+2+1] strategy to form spirocyclic compounds containing a quaternary carbon center. sioc-journal.cn
In a more direct approach to the 1-oxaspiro[2.3]hexane core, a strain-release driven spirocyclization has been developed using palladium catalysis. This method reacts ketone or aldehyde-derived bicyclo[1.1.0]butyl-carbinolates with aryl triflates. The reaction proceeds via a C-C σ-bond alkoxypalladation, forming two new carbon-carbon bonds and one carbon-oxygen bond in a single, highly diastereoselective operation to yield the 1-oxaspiro[2.3]hexane product.
Copper/silver co-catalyzed oxidative ipso-annulation of activated alkynes with toluenes represents another advanced strategy, leading to 3-benzyl spiro nih.govsioc-journal.cntrienones. rsc.org This reaction constructs the spiro center through a sequence of C-H oxidative coupling, ipso-carbocyclization, and dearomatization. rsc.org While these examples produce different spirocyclic systems, they underscore the power of transition metals to orchestrate complex bond formations for the efficient construction of spiro centers.
| Method | Catalyst/Reagent | Precursor | Key Transformation | Product Type |
| Intramolecular Cyclization | NaH | Hydroxy-tosylate | Intramolecular SN2 | 5-Aza-2-methyl-1-oxaspiro[2.3]hexane thieme-connect.com |
| Cyclopropanation | Ni(cod)₂ / SIMes·HCl | [1.1.1]Propellane + Alkene | Double C-C bond activation | Methylenespiro[2.3]hexane nih.gov |
| Spirocyclization | Palladium Catalyst | BCB-carbinolate + Aryl triflate | Strain-release alkoxypalladation | 1-Oxaspiro[2.3]hexane |
Epoxidation Reactions in the Synthesis of 2-Methyl-1-oxaspiro[2.3]hexane Structures
The final and crucial step in many synthetic routes to this compound is the epoxidation of an exocyclic double bond on a cyclobutane ring. The choice of oxidant and reaction conditions can influence the yield and stereochemical outcome of this transformation.
Oxidation of Methylenecyclobutanes and Related Intermediates
The most common precursor for the final epoxidation step is a substituted methylenecyclobutane. The oxidation of the exocyclic C=C double bond of methylenecyclobutane and its derivatives directly yields the 1-oxaspiro[2.3]hexane core. rsc.orgnih.gov
A standard and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.govchinesechemsoc.org For example, in the synthesis of the natural product marasmic acid, a substituted cyclobutene (B1205218) was oxidized with m-CPBA to give the corresponding 1-oxaspiro[2.3]hexane intermediate. nih.gov Similarly, epoxidation of cyclobutene-fused indolizidines with m-CPBA proceeds smoothly to afford the spiro-epoxide with exclusive diastereoselectivity. chinesechemsoc.org
Other oxidizing systems can also be employed. The reaction of monoaryl-substituted methylenecyclobutanes with N-hydroxy-containing compounds like 1-hydroxybenzotriazole (B26582) (HOBt) can produce the corresponding epoxides under mild conditions, often as part of a cascade process. researchgate.net Research has shown that epoxidation of certain cyclobutyl-containing precursors can be achieved, followed by ring expansion to yield cyclopentanones, highlighting the reactivity of the strained spiro-epoxide product. nih.govresearchgate.net
| Precursor | Oxidizing Agent | Conditions | Product | Yield |
| Cyclobutene-fused Indolizidine | m-CPBA | - | Pentacyclic spiro-epoxide | 75% chinesechemsoc.org |
| Substituted Cyclobutene | m-CPBA | - | 1-Oxaspiro[2.3]hexane derivative | - nih.gov |
| Monoaryl-methylenecyclobutane | HOBt | 60 °C, CH₃CN | Epoxide intermediate | 31% researchgate.net |
Stereoselective Epoxidation Methods
Achieving stereocontrol during the epoxidation of a substituted methylenecyclobutane is critical for accessing specific stereoisomers of this compound. The facial selectivity of the epoxidation can be influenced by the substrate's existing stereocenters or by using chiral reagents.
Substrate-directed epoxidation is a powerful strategy. For instance, hydroxyl-directed epoxidation of an alkenylcyclobutanol using a vanadium catalyst (VO(acac)₂) and tert-butylhydroperoxide provided a 1-oxaspiro[2.3]hexane derivative with excellent diastereoselectivity. nih.gov The hydroxyl group directs the oxidant to one face of the double bond, controlling the stereochemical outcome.
In cases lacking a directing group, chiral catalysts or reagents are necessary. High diastereoselectivity has been observed in the epoxidation of chiral oxazolidine-substituted olefins using dimethyldioxirane (B1199080) (DMD) or m-CPBA. nih.gov The selectivity in this system is attributed to hydrogen bonding between a remote urea (B33335) functionality on the substrate and the epoxidizing agent, which directs the approach of the oxidant. nih.gov When this hydrogen bonding is prevented (e.g., by methylation), a reversal of selectivity is observed due to steric repulsion. nih.gov Such principles can be applied to the design of stereoselective syntheses of chiral this compound.
The Sharpless asymmetric epoxidation is a renowned method for the stereoselective epoxidation of allylic alcohols. mdpi.com While the precursor to this compound is a homoallylic alcohol, related vanadium-catalyzed asymmetric epoxidations of homoallylic alcohols using chiral bishydroxamic acid ligands have been developed, providing good yields and high enantioselectivities. organic-chemistry.org These advanced methods offer a pathway to enantiomerically enriched spiro-epoxides.
Rearrangement-Based Syntheses
Rearrangement reactions offer elegant and often stereocontrolled pathways to the 1-oxaspiro[2.3]hexane core by transforming precursor molecules through intramolecular bond reorganization.
Payne Rearrangement in 1-Oxaspiro[2.3]hexane Formation
The Payne rearrangement, the base-catalyzed isomerization of 2,3-epoxy alcohols, is a powerful tool for the synthesis of 1,2-epoxy alcohols. researchgate.net This rearrangement can be strategically employed to construct the 1-oxaspiro[2.3]hexane ring system. A notable strategy involves a sequential nucleophilic addition and Payne rearrangement. nih.gov In this approach, an α-lithiated chiral oxirane is added to a C3-substituted cyclobutanone (B123998). This addition yields an enantioenriched cyclobutanol (B46151) intermediate. nih.gov Subsequent treatment with a base initiates a stereospecific Payne rearrangement, affording the desired 1-oxaspiro[2.3]hexane with high yield and without compromising the enantiomeric ratio. nih.gov
Under basic conditions, the hydroxyl group of the cyclobutanol intermediate deprotonates and attacks the proximal carbon of the epoxide, leading to the formation of the isomeric spiro-epoxide. researchgate.netnih.gov This process is reversible, but can be driven to completion, often with high stereospecificity. researchgate.netnih.gov
A representative scheme for this process is the reaction of an α-lithiated chiral oxirane with a C3-substituted cyclobutanone, which proceeds in two steps to yield the final 1-oxaspiro[2.3]hexane product. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product | Yield |
| α-lithiated chiral oxirane | C3-substituted cyclobutanone | Enantioenriched cyclobutanol | 1-Oxaspiro[2.3]hexane | up to 98% nih.gov |
Acid-Catalyzed Cyclization and Rearrangement Strategies
Acid-catalyzed methods provide an alternative avenue for the formation and rearrangement of oxaspiro[2.3]hexane systems. A chiral phosphoric acid-catalyzed enantioselective rearrangement of alkenylcyclobutanols has been reported, which involves the opening of a bromonium ion to form the oxirane motif. nih.gov
Furthermore, the inherent ring strain of 1-oxaspiro[2.3]hexanes can be harnessed for subsequent synthetic transformations. For instance, Lewis acid-mediated ring expansion of these spirocycles can lead to the formation of cyclopentanones in excellent yields. nih.govwikipedia.org The treatment of 4-oxaspiro[2.3]hexanes with boron trifluoride etherate (BF₃·OEt₂) can induce rearrangements to form cyclobutanones, tetrahydrofurans, or cyclopentanones, depending on the substitution pattern of the oxetane ring. beilstein-journals.org In a specific example relevant to natural product synthesis, exposure of an epoxide intermediate to p-toluenesulfonic acid (p-TsOH) facilitated a homo-Payne rearrangement, yielding the spiro-oxetane core of (±)-merrilactone A. ugent.be
Carbonyl Compound and Ylide-Mediated Routes
The reaction of carbonyl compounds with ylides or other carbanionic species is a cornerstone of organic synthesis and has been successfully applied to the construction of the 1-oxaspiro[2.3]hexane skeleton.
Addition of α-Lithio Selenocyclobutanes to Carbonyl Compounds
One of the alternative methods for the preparation of 1-oxaspiro[2.3]hexanes involves the addition of α-lithio selenocyclobutanes to carbonyl compounds. nih.govwikipedia.org This approach provides a direct route to the spirocyclic epoxide system. The reaction proceeds via the nucleophilic attack of the lithiated selenium-containing cyclobutane onto the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting adduct then undergoes an intramolecular cyclization to form the oxirane ring, with the elimination of the selenium moiety.
Addition of Sulfur Ylides to Cyclobutanones
The Johnson–Corey–Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into epoxides, is a widely used and effective method for synthesizing 1-oxaspiro[2.3]hexanes. nih.govwikipedia.orgnih.govorganic-chemistry.org In this reaction, a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, is reacted with a cyclobutanone derivative. wikipedia.orgorganic-chemistry.org The ylide adds to the carbonyl group, forming a betaine (B1666868) intermediate which then undergoes intramolecular nucleophilic substitution to form the epoxide ring and release a sulfide (B99878) or sulfoxide. wikipedia.org
This method has been employed in the synthesis of natural products. For example, in the synthesis of the aromatic sesquiterpene herbertene, a substituted cyclobutanone was condensed with trimethylsulfonium (B1222738) bromide under basic conditions to produce the key 1-oxaspiro[2.3]hexane intermediate. nih.gov Similarly, amino-substituted 1-oxaspiro[2.3]hexanes have been synthesized from the corresponding amino-cyclobutanones and a sulfur ylide, albeit with poor diastereoselectivity in some cases. nih.gov
| Cyclobutanone Derivative | Sulfur Ylide Reagent | Product | Notes |
| Substituted Cyclobutanone | Trimethylsulfonium bromide/base | 1-Oxaspiro[2.3]hexane intermediate | Used in the synthesis of herbertene. nih.gov |
| Amino-cyclobutanone | Sulfur ylide | Amino-substituted 1-oxaspiro[2.3]hexane | Reaction yielded a mixture of diastereomers. nih.gov |
| Bicyclo[3.2.0]heptan-6-one derivative | Corey-Chaykovsky reagent | Spiro-epoxide | Used as an intermediate for rearrangement to a ketone. ugent.be |
Radical-Mediated Synthetic Pathways
Recent advances in synthetic methodology have highlighted the potential of radical-mediated reactions for the construction of complex cyclic systems, including spiro-oxetanes. While direct radical-mediated syntheses of this compound are not yet widely reported, related strategies demonstrate the viability of this approach.
Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.orgmdpi.com One such method allows for the synthesis of spiro-oxetanes from alcohol substrates via a C-H functionalization pathway. acs.org Another approach involves a lithium amide-induced single-electron transfer to generate a frustrated radical pair, which then facilitates a regioselective C-H functionalization of 3-iodooxetane (B1340047) to form a C-C bond, leading to a 1,5-dioxaspiro[2.3]hexane core. rsc.org
Furthermore, ketyl radical-enabled strategies are being explored for oxetane synthesis. researchgate.net These methods often involve the generation of a radical which can then participate in an atom-transfer radical addition with an alkene, followed by a cyclization step to form the four-membered oxetane ring. beilstein-journals.org Oxidative radical cyclizations, often mediated by transition metals like manganese, provide another pathway for creating cyclic and polycyclic molecules. thieme-connect.de These radical-based methods offer novel disconnections for the synthesis of spiro[2.3]hexane systems and hold promise for future synthetic applications in this area.
Lithium-Amide Induced Single-Electron Transfer for Spiro[2.3]hexane Cores
A novel synthetic pathway to access the 1,5-dioxaspiro[2.3]hexane core involves a lithium-amide induced single-electron transfer (SET) process. researchgate.netnih.govaminer.cn This method utilizes the reaction of 3-iodooxetane with benzophenone (B1666685) derivatives in the presence of a lithium amide. researchgate.netnih.govaminer.cnresearchgate.net The key step is the generation of an N-centered radical and a ketyl radical anion, which act as a frustrated radical pair. researchgate.netnih.govaminer.cn This pair synergistically abstracts a β-hydrogen from the 3-iodooxetane, initiating a radical-radical coupling reaction. researchgate.netnih.govaminer.cn This process facilitates the formation of the bond between the oxetane and the benzophenone derivative, ultimately yielding the 1,5-dioxaspiro[2.3]hexane core. researchgate.netnih.govaminer.cnresearchgate.net Mechanistic studies, including cyclic voltammetry and computational calculations, have been conducted to support this single-electron transfer mechanism. researchgate.netnih.govaminer.cn
This methodology has been successfully applied to synthesize various 1,5-dioxaspiro[2.3]hexane derivatives. The reaction conditions and yields for the synthesis of representative compounds are summarized below.
| Entry | Benzophenone Derivative | Lithium Amide | Solvent | Yield (%) |
| 1 | Benzophenone | LiHMDS | THF | 75 |
| 2 | 4,4'-Difluorobenzophenone | LiHMDS | THF | 82 |
| 3 | 4,4'-Dichlorobenzophenone | LiHMDS | THF | 78 |
| 4 | 4,4'-Dimethylbenzophenone | LiHMDS | THF | 65 |
Free Radical Cascade Cyclizations
Free radical cascade cyclizations offer another powerful strategy for constructing spiro[2.3]hexane systems. These reactions often involve the generation of a radical species that undergoes a series of intramolecular cyclization events to build the complex polycyclic framework in a single step. inglomayor.cl For instance, a photoredox-catalyzed divergent radical cascade annulation of 1,6-enynes has been developed to synthesize various fused and spirocyclic compounds. nih.gov This method relies on the generation of a β-oxyvinyl radical from the addition of a pyridine (B92270) N-oxy radical to the alkyne moiety of the 1,6-enyne. nih.gov
In the context of steroid synthesis, an intermolecular free radical mediated cascade cyclization has been explored for the construction of des-A-steroids. inglomayor.cl This approach involved the reaction of a propargylic ether with cyclohexenone, initiated by a radical initiator like AIBN in the presence of a tin hydride reagent. inglomayor.cl
While not explicitly detailed for this compound, these radical cascade methodologies demonstrate the potential for the rapid assembly of complex spirocyclic structures from simple acyclic or monocyclic precursors. The key advantage of this approach is the ability to form multiple carbon-carbon bonds in a single, efficient step. inglomayor.clcmu.edu
Enantioselective Synthesis of 1-Oxaspiro[2.3]hexanes
The development of enantioselective methods for the synthesis of 1-oxaspiro[2.3]hexanes is crucial for accessing chiral building blocks for medicinal chemistry and natural product synthesis. rsc.org One successful approach involves the reaction of configurably stable α-lithiated oxiranes with 3-substituted cyclobutanones. rsc.orgchem960.com This reaction proceeds with high enantiomeric ratios (er > 98:2), affording enantiomerically enriched cyclobutanol adducts. rsc.org These adducts then undergo a base-mediated Payne rearrangement to furnish the desired 1-oxaspiro[2.3]hexanes without loss of enantiomeric purity. rsc.orgrsc.org
The following table summarizes the results of the enantioselective synthesis of various 1-oxaspiro[2.3]hexane derivatives using this methodology.
| Entry | α-Lithiated Oxirane | 3-Substituted Cyclobutanone | Yield of Cyclobutanol (%) | er of Cyclobutanol | Yield of Oxaspirohexane (%) |
| 1 | (R)-Styrene oxide-derived | 3-Phenylcyclobutanone | 85 | 99:1 | 92 |
| 2 | (R)-Styrene oxide-derived | 3-(4-Chlorophenyl)cyclobutanone | 82 | 99:1 | 90 |
| 3 | (S)-Propylene oxide-derived | 3-Phenylcyclobutanone | 78 | >98:2 | 88 |
| 4 | (S)-Propylene oxide-derived | 3-Methylcyclobutanone | 75 | >98:2 | 85 |
This method provides a reliable route to enantiomerically pure 1-oxaspiro[2.3]hexanes, which are valuable precursors for the synthesis of other complex molecules, such as 2,4-disubstituted cyclopentanones, through subsequent ring-expansion reactions. rsc.orgrsc.org
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The optimization of reaction conditions is a critical aspect of developing scalable and efficient syntheses of this compound and its analogs. While specific process development data for this compound is not extensively detailed in the provided search results, general principles of optimization for related spirocyclic systems can be inferred.
For instance, in the synthesis of spiro[2.3]hexane-5-carboxylate derivatives, optimization involves adjusting solvent polarity, catalyst loading, and reaction temperature. The choice of protecting groups, such as tert-butyl or benzyl (B1604629) esters, is also crucial for stability and selective deprotection.
In the context of oxetane chemistry, a "robustness screen" approach has been proposed to evaluate the tolerance of the oxetane core to various reaction conditions, including oxidation, reduction, and different pH ranges. chemrxiv.org This systematic study helps in identifying optimal conditions that preserve the strained ring system during synthetic transformations. chemrxiv.org For example, the Corey-Chaykovsky cyclopropanation using a trimethylsulfoxonium-derived ylide has been shown to be an effective method for creating spirocyclic oxetanes. chemrxiv.org
These general optimization strategies highlight the importance of careful reaction parameter screening to maximize yields, minimize side reactions, and ensure the stability of the desired spirocyclic product.
Reactivity and Mechanistic Investigations of 2 Methyl 1 Oxaspiro 2.3 Hexane Systems
Ring-Opening Reactions of the Oxirane Moiety
The reactivity of the 1-oxaspiro[2.3]hexane system is largely dictated by the three-membered oxirane ring, which is susceptible to cleavage under both acidic and nucleophilic conditions. nih.govwur.nl
Under acidic conditions, 1-oxaspiro[2.3]hexane derivatives readily undergo ring expansion to form cyclopentanone (B42830) derivatives. nih.govoup.com This transformation is driven by the release of ring strain from both the oxirane and cyclobutane (B1203170) rings. nih.gov The reaction typically proceeds through a stabilized carbocation intermediate. nih.gov Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and scandium triflate are effective catalysts for this rearrangement. nih.govoup.com For instance, the use of scandium triflate can lead to complete conversion to the cyclopentanone product in high yield. nih.gov
The regioselectivity of the rearrangement can be influenced by substituents on the spirocyclic system. In the synthesis of natural products like isocomene (B14461869) and β-isocomene, a hydroxyl-directed epoxidation followed by rearrangement with lithium bromide and HMPA afforded a single regioisomer of the resulting cyclopentanone. nih.gov Similarly, this ring expansion strategy has been effectively employed in the synthesis of pentalenolactone (B1231341) E and G methyl esters. nih.gov
It is noteworthy that the presence of an electron-withdrawing group can suppress this rearrangement pathway by destabilizing the carbocation intermediate. nih.gov
Table 1: Examples of Acid-Mediated Ring Expansion of 1-Oxaspiro[2.3]hexane Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1-Oxaspiro[2.3]hexane derivative | Lewis Acid | Cyclopentanone derivative | nih.govoup.com |
| Hydroxyl-substituted cyclobutene (B1205218) | 1. m-CPBA 2. LiBr, HMPA | β-Isocomene precursor | nih.gov |
| Hydroxyl-substituted cyclobutene | 1. VO(acac)₂, t-BuOOH 2. Lewis Acid | Pentalenolactone precursor | nih.gov |
| N-Carbamoyl-substituted cyclobutanone (B123998) | 1. (CH₃)₂SOCH₂ 2. Sc(OTf)₃ | Carbovir precursor | nih.gov |
Nucleophilic attack on the oxirane ring of 1-oxaspiro[2.3]hexane systems provides an alternative reaction pathway to the acid-mediated rearrangement. nih.gov Interestingly, nucleophilic addition often favors cleavage of the more sterically hindered C-O bond of the epoxide. nih.gov This regioselectivity has been exploited in synthetic applications.
Enzymes, such as halohydrin dehalogenases, have been shown to catalyze the highly regioselective azidolysis of spiroepoxides, including those with a cyclobutane ring. rsc.org These biocatalytic reactions can also exhibit high enantioselectivity, enabling the kinetic resolution of chiral spiroepoxides. rsc.org Quantum-chemical calculations and docking simulations have been used to understand the origins of this observed diastereoselectivity and enantioselectivity. rsc.org
The outcome of the nucleophilic addition can be influenced by the nature of the nucleophile and the specific substitution pattern of the 1-oxaspiro[2.3]hexane derivative.
Spiro Ring Expansion and Contraction Reactions
The strained nature of the 1-oxaspiro[2.3]hexane system makes it a versatile precursor for various ring-expanded and rearranged products beyond the simple formation of cyclopentanones.
As detailed in section 3.1.1, the most prevalent ring expansion reaction of 1-oxaspiro[2.3]hexane systems is their conversion to cyclopentanone derivatives. nih.govoup.com This transformation is a key step in the synthesis of several complex natural products. nih.gov The reaction is generally high-yielding and can be performed with a variety of Lewis acids. nih.govoup.com The regiochemical outcome is often predictable and can be controlled by directing groups or the inherent electronic properties of the substrate. nih.gov
While cyclopentanones are the major products of acid-catalyzed rearrangement, other ring-expanded structures can also be formed under specific conditions. For instance, in the synthesis of marasmic acid, a 1-oxaspiro[2.3]hexane derivative underwent a cascade rearrangement in the presence of sulfuric acid to yield a lactone precursor. nih.gov
Furthermore, the reactivity of related spiro systems, such as 4-oxaspiro[2.3]hexanes, demonstrates the potential for diverse reaction pathways. Treatment of 4-oxaspiro[2.3]hexanes with Lewis acids can lead to a variety of products, including cyclobutanones and tetrahydrofurans, although the yields for these transformations can be moderate. nih.govacs.org
Homolytic Reactions and Radical Chemistry of Spiroepoxymethyl Systems
The homolytic cleavage of bonds in spiroepoxymethyl systems initiates a cascade of radical reactions, leading to significant molecular rearrangements. rsc.org The formation of radicals can be achieved by breaking a covalent bond homolytically, a process that requires energy. libretexts.org
Studies on 2-bromomethyl-1-oxaspiro[2.3]hexane have provided kinetic data for the cyclization of radical intermediates. rsc.org Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in characterizing the transient radicals formed during these reactions. rsc.org
The typical reaction cascade for a spiroepoxymethyl radical involves two successive β-scissions followed by a cyclization. rsc.org This sequence ultimately leads to the formation of 2-oxocycloalkyl radicals. rsc.org For example, the organotin hydride reduction of 2-bromomethyl-1-oxaspiro[2.n]alkanes results in a three-stage cascade rearrangement of the initial spiroepoxymethyl radicals. rsc.org
The study of these radical reactions is crucial for understanding and predicting the outcomes of homolytic processes involving spiroepoxide systems and for designing novel synthetic strategies based on radical cyclizations and rearrangements.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Methyl-1-oxaspiro[2.3]hexane |
| 1-Oxaspiro[2.3]hexane |
| Cyclopentanone |
| Isocomene |
| β-Isocomene |
| Pentalenolactone E methyl ester |
| Pentalenolactone G methyl ester |
| Boron trifluoride etherate |
| Scandium triflate |
| Lithium bromide |
| Hexamethylphosphoramide (HMPA) |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Vanadyl acetylacetonate (B107027) (VO(acac)₂) |
| tert-Butyl hydroperoxide (t-BuOOH) |
| 4-Oxaspiro[2.3]hexane |
| Cyclobutanone |
| Tetrahydrofuran (B95107) |
| Marasmic acid |
| Sulfuric acid |
| 2-Bromomethyl-1-oxaspiro[2.3]hexane |
| 2-Oxocycloalkyl radical |
| Organotin hydride |
| 2-Bromomethyl-1-oxaspiro[2.n]alkanes |
| 1,4-Dioxaspiro[2.3]hexane |
| 4-Oxaspiro[2.3]hexan-5-one |
| Oxaspiro[2.2]pentane |
| Aldosterone (B195564) |
| Pregnenolone acetate |
| Lithium diethylamide |
| Carbovir |
| Dimethylsulfoxonium methylide |
| Phenylthio-substituted ketone |
| Dihydrofuran-3(2H)-one |
| 1,5-Dioxaspiro[2.3]hexane |
| 1-Oxa-5-azaspiro[2.3]hexane |
| 5-Azaspiro[2.3]hexane |
| 1-Oxa-2,6-diazaspiro[3.3]heptane |
| 2-Azaspiro[3.3]heptane |
| 1-Azaspiro[2.3]hexane |
| 5-Azaspiro[2.3]hexanes |
| 1-Oxaspiro[3.3]heptane |
| 2-Oxa-6-azaspiro[3.3]heptane |
| 5-Oxa-spiro[2.3]hexane-1-carboxylate |
| 5-Benzyl-2-methyl-5-aza-1-oxaspiro[2.3]hexane |
| 1-Benzyl-3-hydroxy-3-(1-tosyloxyethyl)azetidine |
| Phosphomolybdic acid |
| 2,2-Dimethyl-1-oxaspiro[2.5]octane |
| 2,2-Dimethyl-1-oxaspiro[2.4]heptane |
| 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene |
| 5-Methyl-1-oxaspiro[2.3]hexane |
| 1,2-Epoxycyclohexane |
| Di-tert-butyl peroxyoxalate |
| (+)-Brefeldin C |
| 2-Methyl-2-vinylcyclopentanone |
| 1-Iodo-3-trimethylsilylpropane |
| 1-Chloro-3-trimethylsilylpropane |
| Diisopropylamine |
| Butyllithium |
| N,N'-Dimethylpropyleneurea (DMPU) |
| Methyl tiglate |
| Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
| Methyl spiro[2.3]hexane-5-carboxylate |
| Spiro[2.3]hexane-5-carboxylic acid |
| Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate |
| 4-Benzyloxy-6-phenyl-5-tosyl-5-azaspiro[2.3]hexane |
| (Benzyloxymethylene)cyclopropane |
| N-Tosylbenzaldimine |
| 4-Methyl-3-cyclohexenecarboxaldehyde |
| Acorone |
| Isoacorone |
| Agarospirol |
| Hinesol |
| Theaspirone |
| Aculeatin A |
| Aculeatin B |
| Diazonamide A |
| 1-Hexyne |
| 2,2-Dimethyl cyclopentanone |
| 1,3-Dicarbonyl compounds |
| Proton-exchanged montmorillonite (B579905) (H-mont) |
| Superoxide |
| Diphenylacetylene |
| Hantzsch ester |
| Vinylcyclopropane |
| Methylenecyclopropane |
| 1-Oxaspiro[3.3]heptan-6-one |
| Ethyl 3-oxocyclobutane-1-carboxylate |
| Methylmagnesium bromide |
| 2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide |
| 2-Azaspiro[3.3]heptan-6-one |
| Spiro[2.3]hexane-1,5-diamine |
| 5-Azaspiro[2.3]hexane |
| 4-Azaspiro[2.3]hexane |
| 6-Functionalized 1-oxaspiro[3.3]heptanes |
| 3-Bromo-3-ethylazetidines |
| 3-Ethylideneazetidines |
| 1-(Ethoxycarbonyl)-2-(octylidene)cyclopropyl methyl ketone |
| 2-Diazo-3-oxobutanoate |
| 2-Phenyl-4-methylfuran |
| 4-Alkylidene-2,5-dihydrofurans |
| 2,3,4-Trisubstituted furans |
| 2,3,4,5-Tetrasubstituted furans |
| 3-Alkylidene-2,4,5-trisubstituted-2,3-dihydrofurans |
| 4H-Pyrans |
| 3-Alkylidene-2,3-dihydrofurans |
| Alkyl-1,2-dienes |
| Propargyl bromide |
| p-Toluenesulfonyl azide (B81097) |
| 1-(Ethoxycarbonyl)-2-(octylidene)cyclopropyl methyl ketone |
| Alkylidenecyclopropyl ketones |
| 1,1-Bis(phenylthio)cyclobutane |
| (1-Phenethylpentylidene)cyclobutane |
| 2,2-Disubstituted cyclopentanones |
| Alkylidenecyclobutanes |
| (1-Alkoxy- and alkylthio-alkylidene)cyclobutanes |
| 3-Iodooxetane (B1340047) |
| Benzophenone (B1666685) |
| Verbenol |
| 2-Methyleneoxetane |
| Oxetanocin A |
| Oxetan-3-one |
| Dihydroxyacetone dimer |
| 3,3-Disubstituted oxetanes |
| 3-Benzyloxetane |
Cascade Rearrangements of Spiroepoxymethyl Radicals
Homolytic reactions of 2-bromomethyl-1-oxaspiro[2.3]hexane, initiated by organotin hydrides, lead to the formation of spiroepoxymethyl radicals. rsc.org These transient species undergo a fascinating three-stage cascade rearrangement. rsc.org This cascade involves two successive β-scission events followed by a cyclization step. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in characterizing the transient radicals formed during this process, including 3-oxoalk-1-enyl radicals and their subsequent cyclization products, 2-oxocycloalkyl and 2-oxocycloalkylmethyl radicals. rsc.org
The initial β-scission involves the cleavage of the C1-C2 bond of the epoxide, driven by the formation of a more stable radical. This is followed by a second β-scission, leading to the opening of the cyclobutane ring and the formation of a 4-oxohex-5-enyl radical. rsc.org
β-Scission and Cyclization Pathways
The 4-oxohex-5-enyl radical, generated from the cascade rearrangement of the spiroepoxymethyl radical, can undergo competing cyclization pathways. rsc.org These pathways are influenced by kinetic factors. The primary cyclization mode is an endo-cyclization, which results in the formation of a 2-oxocycloalkyl radical. rsc.org However, an alternative exo-cyclization can also occur, leading to the formation of a 2-oxocyclohexylmethyl radical. rsc.org
Kinetic studies of the tributyltin hydride mediated reactions of 2-bromomethyl-1-oxaspiro[2.3]hexane have provided insights into the rates of these competing exo- and endo-cyclization processes. rsc.org The balance between these pathways is a key determinant of the final product distribution in these radical-mediated rearrangements.
Functional Group Transformations on this compound Scaffolds
The this compound core can be adorned with various functional groups, allowing for a diverse range of chemical transformations. These reactions often proceed while preserving the strained spirocyclic system, highlighting its relative stability under certain conditions.
Ester Hydrolysis and Derivatives
Ester derivatives of this compound, such as methyl spiro[2.3]hexane-5-carboxylate, can undergo hydrolysis to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions to avoid acid-catalyzed ring-opening of the oxetane (B1205548). chemrxiv.orgmasterorganicchemistry.com For instance, treatment with sodium hydroxide (B78521) can effectively hydrolyze the ester group. masterorganicchemistry.com The resulting carboxylate can then be protonated in an acidic workup to yield the carboxylic acid. masterorganicchemistry.com The presence of the carboxylic acid group is generally compatible with the oxetane ring, with ring-opening only occurring under strongly acidic conditions. chemrxiv.org
Oxidation and Reduction Pathways
The functional groups attached to the this compound scaffold can be subjected to various oxidation and reduction reactions. For example, an ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. chemrxiv.org Conversely, primary alcohols can be oxidized to aldehydes using reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). chemrxiv.org Further oxidation to a carboxylic acid can also be achieved, although the choice of oxidant is crucial to avoid decomposition. chemrxiv.org For instance, potassium permanganate (B83412) has been used for the oxidation of certain substituted oxetanes. chemrxiv.org
| Reaction Type | Reagent(s) | Product Type |
| Ester Reduction | Lithium aluminum hydride | Primary alcohol |
| Alcohol Oxidation | Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC) | Aldehyde |
| Alcohol Oxidation | Potassium permanganate | Carboxylic acid |
Substitution Reactions
Substitution reactions on the this compound scaffold allow for the introduction of a wide array of functional groups. For instance, a hydroxyl group can be converted into a good leaving group, such as a mesylate, which can then be displaced by various nucleophiles. chemrxiv.org Nucleophilic substitution with sodium azide can introduce an azide functionality, while reaction with lithium bromide can yield the corresponding bromide. chemrxiv.org These substitution reactions expand the synthetic utility of the this compound system, providing access to a diverse range of derivatives. chemrxiv.orgacs.org
Reactivity Governed by Substituent Effects on the Oxetane Ring
The reactivity of the this compound system is significantly influenced by the nature and position of substituents on the oxetane ring. acs.orgacs.org These substituents can affect the stability of intermediates and transition states, thereby directing the outcome of various reactions. For example, in Lewis acid-mediated rearrangements of 4-oxaspiro[2.3]hexanes, the substitution pattern on the oxetane ring determines the reaction pathway, leading to different products such as cyclobutanones, tetrahydrofurans, or cyclopentanones. acs.org
Studies on Prototropic Isomerization in Spiro[2.3]hexanes
Prototropic isomerization represents a significant reaction pathway for spiro[2.3]hexane systems, particularly those bearing electron-withdrawing groups. This process involves the intramolecular transfer of a proton, leading to the formation of structurally distinct isomers. Research in this area has largely focused on derivatives of the core spiro[2.3]hexane scaffold, providing valuable insights into the factors governing this transformation.
One notable study investigated the prototropic isomerization of 1-oxaspiro[2.3]hexane-5-carbonitrile and its corresponding methyl carboxylate derivative. researchgate.net When treated with lithium diisopropylamide (LDA) in an aprotic solvent, these compounds undergo a rearrangement to form 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives. researchgate.netsmolecule.com This transformation highlights the influence of the base and the inherent ring strain in the spirocyclic system, which drives the isomerization towards the more stable bicyclobutane structure.
Further investigations into spiro[2.3]hexanes with different substitution patterns have revealed similar isomerization tendencies. For instance, 1,1-dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexanes, when subjected to treatment with strong bases like lithium diisopropylamide or potassium tert-butoxide, also undergo prototropic isomerization. researchgate.net The products of these reactions are the corresponding 3-(2,2-dicyanoethyl)- and 3-(2,2-dialkoxycarbonylethyl)bicyclo[1.1.0]butane-1-carbonitriles. researchgate.net
The general mechanism for this isomerization involves the deprotonation of a carbon atom adjacent to an electron-withdrawing group, followed by a rearrangement of the resulting carbanion. The specific outcome of the reaction is highly dependent on the substitution pattern of the spiro[2.3]hexane ring.
A summary of representative prototropic isomerization reactions is presented in the table below.
| Starting Material | Reagent(s) | Product |
| 1-Oxaspiro[2.3]hexane-5-carbonitrile | Lithium diisopropylamide (LDA) | 3-Hydroxymethylbicyclo[1.1.0]butane-1-carbonitrile |
| Methyl 1-oxaspiro[2.3]hexane-5-carboxylate | Lithium diisopropylamide (LDA) | Methyl 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylate |
| 1,1-Dicyanospiro[2.3]hexane-1-carbonitriles | Lithium diisopropylamide or Potassium tert-butoxide | 3-(2,2-Dicyanoethyl)bicyclo[1.1.0]butane-1-carbonitriles |
| 1,1-Dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles | Lithium diisopropylamide or Potassium tert-butoxide | 3-(2,2-Dialkoxycarbonylethyl)bicyclo[1.1.0]butane-1-carbonitriles |
Investigation of Condensation Reactions for Scaffold Derivatization
Condensation reactions provide a versatile strategy for the derivatization of the this compound scaffold, enabling the introduction of new functional groups and the construction of more complex molecular architectures. These reactions typically involve the reaction of the spirocyclic core, or a suitably functionalized derivative, with another molecule, often a carbonyl compound, resulting in the formation of a larger molecule with the elimination of a small molecule, such as water.
While specific studies focusing solely on the condensation reactions of this compound are limited, the principles of such reactions can be inferred from the reactivity of related spirocyclic systems. For instance, the nitrile functionality in derivatives like 1-oxaspiro[2.3]hexane-2-carbonitrile can participate in condensation reactions with carbonyl compounds. smolecule.com These reactions can lead to the formation of more elaborate heterocyclic systems, expanding the chemical space accessible from the spiro[2.3]hexane core.
The general approach to scaffold derivatization via condensation often involves the initial functionalization of the spiro[2.3]hexane ring to introduce a reactive handle. This handle can then be exploited in subsequent condensation reactions. For example, the oxetane ring in 1-oxaspiro[2.3]hexane systems can be a precursor to various functionalities. The synthesis of 1-oxaspiro[2.3]hexanes is often achieved from cyclobutanones through olefination followed by epoxidation, or via reaction with a carbenoid. rsc.org These synthetic intermediates offer points for further derivatization.
The table below outlines potential condensation reaction strategies for the derivatization of the 1-oxaspiro[2.3]hexane scaffold, based on the known reactivity of related compounds.
| Spiro[2.3]hexane Derivative | Condensation Partner | Potential Product Class |
| Functionalized 1-Oxaspiro[2.3]hexane (e.g., with a primary amine) | Aldehyde or Ketone | Imine or Schiff base derivatives |
| 1-Oxaspiro[2.3]hexane-2-carbonitrile | Dicarbonyl compound | Fused heterocyclic systems |
| Hydroxymethyl derivative of 1-Oxaspiro[2.3]hexane | Carboxylic acid or derivative | Ester-linked adducts |
It is important to note that the reactivity and outcome of these condensation reactions would be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. Further research is needed to fully explore the scope and limitations of condensation reactions for the derivatization of the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methyl 1 Oxaspiro 2.3 Hexane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 2-Methyl-1-oxaspiro[2.3]hexane, distinct signals would be expected for the methyl group protons, the proton on the oxirane ring, and the protons of the cyclobutane (B1203170) ring.
The methyl protons (CH₃) attached to the oxirane ring would likely appear as a doublet, due to coupling with the single proton on the same ring. The chemical shift for these protons would be in the upfield region, characteristic of alkyl groups. The proton on the oxirane ring (CH) would, in turn, be split into a quartet by the adjacent methyl protons.
The protons on the four-membered cyclobutane ring would present as a more complex set of multiplets in the aliphatic region of the spectrum. The geminal and vicinal couplings between these protons would lead to overlapping signals. The chemical shifts are influenced by the ring strain and the proximity to the spiro center and the oxygen atom. For instance, in related 1-(dimethylphosphono)-5-oxo-4-oxaspiro[2.3]hexanes, the cyclobutane protons have been reported to resonate as multiplets. acs.org
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Methyl Protons (on oxirane) | ~1.5 | Doublet (d) | ~6-8 |
| Oxirane Proton (CH) | ~3.0 | Quartet (q) | ~6-8 |
| Cyclobutane Protons (CH₂) | ~1.8 - 2.5 | Multiplet (m) | N/A |
Note: The chemical shift values are estimations based on general principles and data from related compounds. Actual values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is instrumental in determining the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband-decoupled ¹³C NMR spectrum.
The spiro carbon, being a quaternary carbon atom shared by two rings, would likely have a characteristic chemical shift. The carbons of the oxirane ring would also have distinct shifts, with the carbon bearing the methyl group appearing at a different chemical shift than the other oxirane carbon. The carbons of the cyclobutane ring would also produce signals in the aliphatic region. In a study of related 1-(dimethylphosphono)-5-oxo-4-oxaspiro[2.3]hexanes, the spiro carbon and other ring carbons were successfully identified using ¹³C NMR. acs.org
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl Carbon (on oxirane) | ~15-25 |
| Oxirane Carbon (CH) | ~50-60 |
| Oxirane Carbon (C-O) | ~60-70 |
| Spiro Carbon | ~70-80 |
| Cyclobutane Carbons (CH₂) | ~20-40 |
Note: The chemical shift values are estimations based on general principles and data from related compounds. Actual values may vary.
Two-Dimensional NMR Experiments (COSY, HSQC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the oxirane proton and the methyl protons. It would also help to trace the connectivity of the protons within the cyclobutane ring system.
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule by linking the previously discussed ¹H and ¹³C NMR signals. Such techniques are routinely used to assign complex structures. ox.ac.ukmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₂O), HRMS would be used to confirm the molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. This is a critical step in the identification of a new or synthesized compound. HRMS is a standard technique for the confirmation of molecular formulas of novel compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, allowing for the assessment of its purity and providing a mass spectrum for identification.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the oxaspiro[2.3]hexane structure. A study on the mass spectrometry of 2,2-dimethyl-1-oxaspiro[2.3]hexane revealed characteristic fragmentation pathways. aip.org It is expected that this compound would undergo similar fragmentation, including the loss of a methyl group, and cleavages of the strained cyclobutane and oxirane rings. The identification of volatile compounds is often based on a comparison of their GC retention time and mass spectra with reference spectra from databases like the National Institute of Standards and Technology (NIST).
Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB+) Techniques
Mass spectrometry (MS) is a cornerstone of molecular analysis. For a thermally labile and non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are indispensable.
Electrospray Ionization (ESI-MS) is a technique that generates gas-phase ions from liquid solutions, making it ideal for analyzing molecules that are prone to decomposition at high temperatures. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. mdpi.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺. nih.gov Studies on similar epoxides, like limonene (B3431351) oxide, have shown that ESI-MS can not only determine the molecular weight but also monitor reactions in real-time, such as nucleophilic ring-opening, by observing the appearance of product ions on a millisecond timescale. stanford.edu For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule, confirming its molecular weight. Fragmentation patterns, induced by collision-induced dissociation (CID) within the mass spectrometer, would likely involve the opening of the strained epoxide or cyclobutane rings.
Fast Atom Bombardment (FAB-MS) is another soft ionization method where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.orgumd.edu This process desorbs and ionizes the analyte molecules, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. wikipedia.orgiupac.org FAB-MS is particularly effective for polar, thermally unstable organic compounds. creative-proteomics.com In the analysis of complex polyether antibiotics, FAB-MS has been shown to produce metal-adduct molecular ions and characteristic fragment ions that correlate with specific structural features. nih.gov For this compound, FAB-MS would provide clear molecular ion data, complementing ESI-MS results.
| Technique | Ionization Principle | Typical Ions Formed | Application for this compound |
| ESI-MS | Ion evaporation from charged droplets | [M+H]⁺, [M+Na]⁺ | Molecular weight confirmation, reaction monitoring, fragmentation analysis. stanford.edu |
| FAB-MS | Sputtering from a liquid matrix by a neutral atom beam | [M+H]⁺, [M-H]⁻ | Molecular weight determination of a polar, non-volatile compound. wikipedia.orgcreative-proteomics.com |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure. The presence of the alkane-like cyclobutane and methyl groups would be indicated by C-H stretching vibrations, typically observed in the 2880-2940 cm⁻¹ range, and C-H deformation vibrations between 1365-1480 cm⁻¹. docbrown.info The most definitive feature would be the vibrations associated with the three-membered epoxide ring. The asymmetric C-O-C stretching of an epoxide ring typically appears as a distinct band around 1250 cm⁻¹. Furthermore, the C-C stretching and ring breathing modes of the strained cyclobutane and epoxide rings would give rise to a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for this compound |
| Alkyl C-H | Stretching | 2880 - 2940 | Confirms presence of CH₃ and CH₂ groups. docbrown.info |
| Alkyl C-H | Bending/Deformation | 1365 - 1480 | Confirms presence of CH₃ and CH₂ groups. docbrown.info |
| Epoxide C-O | Asymmetric Stretch | ~1250 | Key indicator of the epoxide ring. |
| Epoxide C-H | Stretching | ~3000 - 3050 | Confirms C-H bonds on the epoxide ring. |
| Cyclobutane/Epoxide Ring | Ring Strain/Breathing | < 1000 | Part of the unique "fingerprint" of the spirocyclic system. |
X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation Analysis
While NMR and MS can establish the connectivity of atoms, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For a molecule like this compound, which contains a chiral spirocenter and another chiral carbon (C2), XRD analysis would be invaluable. By diffracting X-rays off a single crystal of a pure enantiomer (or a derivative), a complete electron density map can be constructed. This allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. Furthermore, XRD reveals the precise conformation of the molecule in the solid state, including the pucker of the cyclobutane ring and the exact bond angles, which are influenced by the significant ring strain in the spiro-fused system. For example, XRD studies on related spiro[2.3]hexane derivatives have been used to provide unambiguous structural validation. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comunibo.it While this compound itself is not a radical, EPR spectroscopy could be used to study radical intermediates that might be formed during its synthesis or degradation. rsc.org
For instance, if this compound were subjected to conditions that induce homolytic cleavage of a C-C or C-O bond (e.g., high-energy radiation or reaction with a radical initiator), EPR could detect and characterize the resulting radical species. researchgate.net The analysis of the EPR spectrum, specifically the g-factor and hyperfine coupling constants, can provide detailed information about the electronic structure of the radical and the identity of the atoms near the unpaired electron. rsc.orgcopernicus.org This could be a powerful tool for mechanistic studies involving the compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is essential for both the purification of this compound after its synthesis and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture. When coupled with a mass spectrometer (HPLC-MS), it becomes an exceptionally powerful tool for detecting and identifying trace-level impurities. researchgate.net A reversed-phase HPLC method, likely using a C18 column, would separate this compound from any starting materials, by-products, or degradation products based on differences in polarity. nih.govnih.gov
The eluent from the HPLC column is directed into the mass spectrometer (e.g., an ESI-MS), which serves as a highly sensitive and specific detector. The MS can provide the molecular weight of each separated component, allowing for the confident identification of impurities, even those present at very low concentrations (µg/g levels). nih.govmdpi.com This is critical for ensuring the high purity of the final compound.
For obtaining highly pure samples of this compound, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. d-nb.info A method developed on an analytical scale can be scaled up to a preparative system to isolate the target compound from a crude reaction mixture. researchgate.net Fractions are collected as they elute from the column, and those containing the pure compound are combined. This technique is particularly useful for separating closely related stereoisomers, which can be a significant challenge in the synthesis of chiral molecules like this compound.
Flash Chromatography for Purification
Flash chromatography is a highly effective and widely adopted technique in organic synthesis for the rapid purification of reaction products. phenomenex.comuct.ac.za This method, a form of medium-pressure liquid chromatography, utilizes a stationary phase, most commonly silica (B1680970) gel, packed into a column. phenomenex.comuct.ac.za A solvent system, referred to as the mobile phase or eluent, is pushed through the column with positive pressure, typically using compressed air or nitrogen. phenomenex.comuct.ac.za This accelerates the separation process compared to traditional gravity-fed column chromatography. phenomenex.com
The separation principle is based on the differential adsorption of the components of a mixture onto the polar silica gel stationary phase. wfu.edu Non-polar compounds have a lower affinity for the silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly to the stationary phase and require a more polar eluent to be displaced and eluted from the column. wfu.edu
For a compound like this compound, which possesses moderate polarity due to the ether linkage in the epoxide ring, a common choice for the stationary phase is silica gel with a particle size of 40–63 µm (230–400 mesh). uct.ac.za The selection of the mobile phase is critical for achieving good separation and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). uct.ac.za A typical starting point for compounds of normal polarity involves a binary solvent system, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rochester.edu The ratio of these solvents can be kept constant (isocratic elution) or varied during the purification (gradient elution) to achieve optimal separation of the desired product from impurities. phenomenex.com For instance, a purification might begin with a low polarity mixture to elute non-polar byproducts, followed by a gradual increase in the proportion of the polar solvent to elute the target compound. phenomenex.com
Table 1: Representative Parameters for Flash Chromatography Purification of a Crude Reaction Mixture Containing this compound
| Parameter | Value/Description | Rationale/Reference |
| Stationary Phase | Silica Gel, 230–400 mesh (40–63 µm) | Standard for flash chromatography of moderately polar organic compounds. uct.ac.za |
| Column Dimensions | Dependent on sample size (e.g., 30:1 to 100:1 silica-to-sample ratio) | A higher ratio is used for more difficult separations. uct.ac.zareachdevices.com |
| Sample Loading | Crude oil dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) | Ensures the sample is applied to the column in a concentrated band for better resolution. epfl.ch |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A standard, effective, and widely used solvent system for compounds of normal polarity. rochester.eduwfu.edu |
| Detection Method | Thin Layer Chromatography (TLC) analysis of collected fractions | Allows for the identification of fractions containing the purified product. uct.ac.za |
Table 2: Example of a Gradient Elution Profile for Purification
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 98:2 | 2 | Elution of very non-polar impurities. |
| 2 | 95:5 | 5 | Elution of the target compound, this compound. |
| 3 | 80:20 | 3 | Elution of more polar impurities. |
| 4 | 50:50 | 2 | Column flush to remove strongly adsorbed compounds. |
Theoretical and Computational Studies on 2 Methyl 1 Oxaspiro 2.3 Hexane Frameworks
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of 2-Methyl-1-oxaspiro[2.3]hexane. yukiozaki.com Methods like Density Functional Theory (DFT) are powerful tools for this purpose. nrel.govmdpi.com For a molecule like this compound, DFT calculations, often using functionals like M06-2X with a basis set such as def2-TZVP, would be employed to determine its optimized 3D geometry, electronic distribution, and thermodynamic stability. nrel.gov
These calculations can elucidate key electronic parameters, including molecular orbital energies (HOMO-LUMO gap), atomic charges, and spin densities in the case of radical species. nrel.govmdpi.com The stability of the computed structure is typically verified by ensuring no imaginary frequencies are present in the vibrational analysis, confirming it as a true energy minimum. nrel.gov The calculated gas-phase enthalpy of formation (ΔfH°gas) is a crucial indicator of the molecule's intrinsic stability. While specific experimental data for this compound is scarce, calculations for the parent compound, 2-Oxaspiro[2.3]hexane, provide a baseline for understanding its thermodynamic properties. chemeo.com The introduction of a methyl group at the C2 position is expected to influence the electronic structure through inductive effects and hyperconjugation.
Table 1: Calculated Thermodynamic Properties for the Parent 2-Oxaspiro[2.3]hexane Framework
This data is for the unsubstituted 2-Oxaspiro[2.3]hexane and serves as a reference for understanding the properties of the methylated derivative.
| Property | Value | Unit | Method |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°gas) | -97.35 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation (ΔfG°) | 28.82 | kJ/mol | Joback Method |
| Enthalpy of Vaporization (ΔvapH°) | 30.22 | kJ/mol | Joback Method |
Data sourced from Cheméo. chemeo.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
The conformational behavior of the this compound framework can be effectively explored using Molecular Dynamics (MD) simulations. nih.govjinr.ru MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface and the identification of stable conformers. jinr.ru
For a semi-rigid structure like this compound, MD simulations can reveal the puckering of the oxetane (B1205548) ring and the rotational preference of the methyl group. acs.org The oxetane ring itself is not planar, and the introduction of a methyl substituent can lead to a more puckered conformation to minimize eclipsing interactions. acs.org Simulations performed at various temperatures can help to understand the energy barriers between different conformations, such as those related to ring inversion or substituent rotation. nih.gov Force fields like MMFF94 are often used for such analyses in organic molecules, providing a balance of computational efficiency and accuracy for evaluating conformer geometries and energies. researchgate.net The results of these simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions and reactivity.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a vital tool for elucidating the mechanisms of reactions involving strained spirocycles like this compound. stackexchange.commdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways. stackexchange.com
For 1-oxaspiro[2.3]hexane systems, two primary modes of reactivity are recognized: Lewis acid-promoted rearrangement to form cyclopentanone (B42830) derivatives and nucleophilic addition at the epoxide carbon. nih.gov Computational studies, typically using DFT, can model these reaction pathways for this compound. These calculations would predict how the methyl group at the C2 position influences the regioselectivity of ring-opening reactions. For instance, the electron-donating nature of the methyl group could stabilize a potential carbocation intermediate at the C2 position, potentially favoring specific rearrangement or nucleophilic attack pathways. Such in-silico investigations are crucial for understanding reaction outcomes and designing new synthetic methodologies. d-nb.inforesearchgate.net
Strain Energy Calculations and Their Impact on Reactivity
The 1-oxaspiro[2.3]hexane framework is inherently strained due to the fusion of a three-membered epoxide-like ring and a four-membered oxetane ring. nih.gov The ring strain of oxetane itself is approximately 106 kJ·mol⁻¹. acs.org This high strain energy is a dominant factor in the chemical reactivity of the molecule, making it susceptible to ring-opening reactions. nih.gov
Computational methods can be used to quantify the strain energy. For example, DFT computations can be employed to calculate the energy difference between the strained cyclic molecule and a corresponding strain-free acyclic reference compound. core.ac.uk This calculated strain energy directly correlates with the molecule's reactivity. The presence of the methyl group at the C2 position in this compound can subtly alter the strain energy compared to the unsubstituted parent compound. This alteration, along with electronic effects, would impact the kinetics and thermodynamics of its reactions, particularly acid-mediated rearrangements and nucleophilic substitutions. acs.orgnih.gov
Cyclovoltammetry Studies in Mechanistic Investigations
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species and can provide significant mechanistic insights. mdpi.comrsc.org In the context of spiro-heterocycles, CV has been used to support proposed reaction mechanisms, particularly those involving single-electron transfer (SET) steps. researchgate.netd-nb.inforesearchgate.net
For this compound, a CV study would involve measuring the current response as a function of an applied potential to determine its oxidation and reduction potentials. The irreversibility or reversibility of the redox events can indicate the stability of the generated radical ions. semanticscholar.org For example, in the synthesis of related 1,5-dioxaspiro[2.3]hexanes, CV was used to correlate the reduction potentials of ketone starting materials with reaction yields, supporting a mechanism involving a ketyl radical anion. d-nb.inforesearchgate.net A similar approach could be applied to reactions involving this compound to probe for the involvement of radical intermediates and to understand how the methyl substituent affects the molecule's electron-transfer properties. semanticscholar.org
Prediction of Physicochemical Properties Relevant to Chemical Behavior
Computational methods are widely used to predict the physicochemical properties of molecules, which are critical for understanding their chemical behavior, including solubility and lipophilicity. acs.org For this compound, various properties can be estimated using quantitative structure-property relationship (QSPR) models and other computational tools.
The parent compound, oxetane, is known to be a polar motif that can act as a hydrogen-bond acceptor. acs.orgthieme-connect.com The introduction of a spiro-fused cyclopropane (B1198618) and a methyl group would influence these properties. The methyl group, for instance, would slightly increase the molecule's lipophilicity (logP) and molecular weight while potentially affecting its boiling point and solubility. While experimental data is limited, computational tools can provide valuable estimates for these key properties.
Table 2: Predicted Physicochemical Properties for this compound and its Parent Compound
Properties for the parent compound 2-Oxaspiro[2.3]hexane are from calculations by the Crippen and McGowan methods. Properties for the 2-Methyl derivative are qualitative predictions.
| Property | 2-Oxaspiro[2.3]hexane | This compound (Predicted Trend) | Unit | Source/Method |
|---|---|---|---|---|
| Octanol/Water Partition Coeff. (logP) | 0.939 | Increase | - | Crippen Method chemeo.com |
| Water Solubility (logS) | -0.90 | Decrease | mol/L | Crippen Method chemeo.com |
| McGowan's Volume (McVol) | 65.460 | Increase | ml/mol | McGowan Method chemeo.com |
Applications of 2 Methyl 1 Oxaspiro 2.3 Hexane Scaffolds in Complex Molecule Synthesis
As Building Blocks for Advanced Organic Architectures
The 2-Methyl-1-oxaspiro[2.3]hexane scaffold serves as a versatile building block for the synthesis of more intricate molecular structures. Its unique spirocyclic system, which contains a strained three-membered epoxide ring fused to a four-membered cyclobutane (B1203170) ring, allows for a variety of chemical transformations. These reactions often involve the selective opening of the epoxide ring, driven by the release of ring strain, to introduce new functional groups and construct larger ring systems.
One of the primary applications of this scaffold is in ring-expansion reactions. Under the influence of Lewis acids, 1-oxaspiro[2.3]hexanes functionalized with aryl or alkyl groups undergo a facile ring expansion to yield cyclopentanones. nih.gov This transformation is driven by the release of strain energy from both the epoxide and cyclobutane rings, with the substituent stabilizing the carbocation intermediate necessary for the rearrangement. nih.gov For example, treatment of a 1-oxaspiro[2.3]hexane derivative with scandium triflate can trigger a rearrangement to a cyclopentanone (B42830) with high efficiency. nih.gov
Conversely, when the 1-oxaspiro[2.3]hexane ring system is functionalized with an electron-withdrawing group, nucleophilic addition is favored over ring expansion. This leads to the formation of substituted cyclobutanes, as the electron-withdrawing group destabilizes the carbocation required for rearrangement. nih.gov This divergent reactivity allows for the selective synthesis of either cyclopentanone or functionalized cyclobutane derivatives from a common 1-oxaspiro[2.3]hexane precursor, highlighting its utility as a versatile building block.
Furthermore, the this compound scaffold can be accessed through various synthetic routes, including the reaction of cyclobutanones with sulfur ylides or a two-step olefination/epoxidation sequence. rsc.org The ability to introduce substituents at various positions of the scaffold enhances its utility in constructing diverse and complex organic architectures.
Precursors in Natural Product Total Synthesis
The unique reactivity of the this compound scaffold has been harnessed in the total synthesis of several natural products. Its ability to undergo predictable rearrangements to form five-membered rings is particularly valuable in constructing the core skeletons of various natural product families.
Synthesis of Triquinane Natural Products
The triquinane sesquiterpenoids are a class of natural products characterized by a tricyclic framework of three fused five-membered rings. The ring expansion of 1-oxaspiro[2.3]hexane derivatives has proven to be an effective strategy for constructing the cyclopentane (B165970) rings within these complex structures. nih.gov
A notable example is the synthesis of (±)-pleurotellol and (±)-pleurotellic acid, two triquinane-based sesquiterpenoid antibiotics. core.ac.ukresearchgate.net In this synthesis, a key step involves the epoxidation of a terminal olefin on a cyclopentane derivative to furnish a single spiro-epoxide, a 1-oxaspiro[2.3]hexane derivative, in good yield. core.ac.uk This spiro-epoxide then serves as a precursor for further transformations to build the triquinane skeleton.
Another application is seen in the synthesis of isocomene (B14461869) and β-isocomene. A common 1-oxaspiro[2.3]hexane intermediate was used to synthesize both natural products. nih.gov The key spiro-epoxide was derived from a cyclobutene (B1205218) via a hydroxyl-directed epoxidation. Subsequent regioselective rearrangement of this intermediate led to a cyclopentanone, which was then converted to β-isocomene and isocomene. nih.gov
The synthesis of pentalenolactone (B1231341) E and G methyl esters also utilized a 1-oxaspiro[2.3]hexane intermediate. A cyclobutene, constructed via a photochemical cycloaddition, underwent hydroxyl-directed epoxidation to provide the spiro-epoxide with excellent diastereoselectivity. Subsequent ring expansion gave a cyclopentanone as a single regioisomer, a key intermediate in the synthesis of the target natural products. nih.gov
Routes to Marasmic Acid Analogues
While direct synthesis of marasmic acid using a this compound intermediate is not explicitly detailed in the provided sources, the synthesis of related structures and the general reactivity of the scaffold suggest its potential in constructing analogues of this complex natural product. Marasmic acid contains a fused ring system that includes a cyclopropane (B1198618) ring. synarchive.commdpi.comacs.orgresearchgate.net The chemistry of spiro[2.3]hexane systems is relevant to the construction of such strained polycyclic frameworks.
Preparation of Sesquiterpenes
The utility of 1-oxaspiro[2.3]hexanes extends to the synthesis of other sesquiterpenes beyond the triquinane family. An early example is the synthesis of the aromatic sesquiterpene herbertene. nih.gov The key 1-oxaspiro[2.3]hexane intermediate was synthesized from a cyclobutanone (B123998). This spiro-system was then rearranged to a mixture of carbonyl isomers upon treatment with lithium iodide. The final natural product was obtained after reduction of the carbonyl group. nih.gov This synthesis demonstrates the utility of the ring expansion strategy for accessing cyclopentane rings, a common structural motif in sesquiterpenes. rsc.orgresearchgate.net
Intermediates for Synthetically Challenging Heterocycles
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, some of which are challenging to prepare using conventional methods. rsc.org The strained epoxide ring can be opened by a variety of nucleophiles to introduce heteroatoms and build new heterocyclic rings.
For instance, the reaction of 1-oxaspiro[2.3]hexanes with nitrogen-based nucleophiles can lead to the formation of nitrogen-containing heterocycles. Amino-substituted 1-oxaspiro[2.3]hexanes can be prepared in a two-step process and subsequently rearranged to form β-aminocyclopentanone intermediates, which can then be converted to cyclopentenones. nih.gov
Furthermore, the scaffold can be used to synthesize other oxygen-containing heterocycles. For example, 1,4-dioxaspiro[2.3]hexan-5-ones, which are spiroepoxy-β-lactones, can be synthesized by the epoxidation of ketene (B1206846) dimers. nih.govresearchgate.net These compounds are precursors to tetronic acids, a class of heterocycles found in many bioactive natural products. nih.gov
The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of spirocyclic β-lactams, which are important structures in medicinal chemistry. rsc.org The ability to generate diverse heterocyclic structures from a common precursor makes the this compound scaffold a powerful tool for synthetic chemists.
Utility in the Synthesis of Spiro γ-Lactones
The this compound framework can serve as a precursor for the synthesis of spiro γ-lactones, which are important structural motifs in many biologically active natural products and pharmaceuticals. nii.ac.jp While a direct conversion of this compound to a spiro γ-lactone is not explicitly described, related transformations of similar spirocyclic systems suggest a potential synthetic route.
For example, the synthesis of α-spiro-γ-lactones has been achieved through the asymmetric bromolactonization of α-allyl carboxylic acids. nii.ac.jp This reaction produces a chiral α-spiro-γ-lactone with a reactive bromomethyl group that can be further functionalized. Although this method does not start from a pre-formed 1-oxaspiro[2.3]hexane, the resulting spiro-lactone shares the spirocyclic core.
The synthesis of γ-lactones can be achieved through various methods, including the copper-catalyzed oxidative cycloaddition of alkenes with anhydrides and the photocatalytic synthesis from unsaturated carboxylic acids. organic-chemistry.org These methods could potentially be adapted to substrates derived from the ring-opening of this compound to construct spiro γ-lactone structures.
Design of Novel Saturated Ring Bioisosteres and Peptidomimetics
The rigid and defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the design of bioisosteres and peptidomimetics. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common structural motifs in bioactive molecules with novel bioisosteres is a powerful strategy in drug discovery to modulate properties such as potency, selectivity, and metabolic stability.
The inherent strain in the 1-oxaspiro[2.3]hexane ring system can be harnessed for further synthetic transformations, allowing for the creation of diverse and complex molecular scaffolds. rsc.org For instance, the parent 1-oxaspiro[2.3]hexane core is a valuable intermediate for the synthesis of substituted cyclopentanones through Lewis acid-mediated ring expansion. rsc.org This transformation provides access to a substitution pattern that mimics known inhibitors of enzymes like histone deacetylases. rsc.org The presence of a methyl group at the 2-position of the 1-oxaspiro[2.3]hexane ring can direct the stereochemical outcome of such rearrangements and provide a crucial interaction point with biological targets.
While direct studies on this compound as a bioisostere are not extensively documented, the broader class of spiro[2.3]hexane derivatives has been proposed as potential bioisosteres for piperidine (B6355638) and cycloalkanes. bldpharm.com The rigid conformation of these spirocycles can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. The incorporation of the oxetane (B1205548) ring, a motif of growing importance in medicinal chemistry, can also improve physicochemical properties such as solubility and metabolic stability. chemsrc.com
In the context of peptidomimetics, which are compounds that mimic the structure and function of peptides, the this compound scaffold offers a unique template. The defined spatial arrangement of substituents on the spirocyclic core can mimic the side-chain presentation of amino acids in a peptide. For example, derivatives of 1,5-diaminospiro[2.3]hexane have shown promise in the design of β-turn and sheet-like peptidomimetics, with their conformations supported by X-ray diffraction studies. bldpharm.com The introduction of a methyl group could further refine the conformational properties and mimic the side chain of amino acids like alanine (B10760859) or valine.
Table 1: Comparison of Spiro[2.3]hexane Scaffolds and Their Potential Bioisosteric Replacements
| Spirocyclic Scaffold | Potential Bioisosteric Replacement | Key Features and Rationale |
|---|---|---|
| 1-Oxa-5-azaspiro[2.3]hexane | Piperidine, Morpholine | Rigidified core, introduction of sp³ character, potential for improved metabolic stability. |
| 1,5-Diazaspiro[2.3]hexane | Piperazine | Constrained conformation, precise vector orientation of substituents. |
| 1,5-Dioxaspiro[2.3]hexane | 1,4-Dioxane | Introduction of a strained ring system, unique stereochemical properties. |
| This compound | Substituted Tetrahydropyrans | Introduction of a chiral center, potential for specific steric interactions, mimics cyclic ethers. |
Potential Applications in Materials Science
The unique structural and electronic properties of strained ring systems like this compound also suggest potential applications in materials science, although this area remains largely unexplored. The high degree of ring strain in the oxetane and cyclopropane rings can be a source of stored energy, which could be released under specific conditions, for example, in polymerization reactions.
Ring-opening polymerization (ROP) is a common method for synthesizing polymers from cyclic monomers. The strain relief associated with the opening of the oxetane ring could serve as a driving force for polymerization. The presence of the methyl group on the this compound monomer could influence the tacticity and other microstructural properties of the resulting polymer, thereby affecting its bulk properties such as crystallinity, glass transition temperature, and mechanical strength.
While there is no direct literature on the polymerization of this compound, the synthesis of perfluoro(1-oxaspiro[2.3]hexane) has been reported in the context of polymer-protein surfactants, hinting at the potential for this class of compounds in polymer chemistry. researchgate.net The introduction of fluorine atoms can impart unique properties such as hydrophobicity and thermal stability to polymers. Similarly, the methyl group in this compound could be a starting point for further functionalization to create monomers with desired properties for specific material applications.
Another potential avenue for the application of this compound in materials science lies in its use as a building block for the synthesis of novel organic materials with interesting optical or electronic properties. The rigid spirocyclic core can be functionalized with chromophores or other electronically active groups to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The defined three-dimensional structure of the scaffold could help in controlling the intermolecular packing and charge transport properties of the resulting materials.
Table 2: Potential Material Science Applications of Functionalized this compound Derivatives
| Application Area | Proposed Functionalization | Potential Advantage |
|---|---|---|
| Ring-Opening Polymers | Polymerization initiator-sensitive groups | Control over polymer microstructure and properties. |
| Organic Electronics | Appending chromophoric or electroactive moieties | Rigid scaffold for controlled molecular packing and charge transport. |
| Novel Coatings | Incorporation into polymer backbones | Unique surface properties due to the spirocyclic structure. |
| High-Energy Materials | Introduction of energetic functional groups | High ring strain energy release upon decomposition. |
Structure Reactivity Relationship Studies of 2 Methyl 1 Oxaspiro 2.3 Hexane Derivatives
Influence of Methyl Substitution on Ring Strain and Reactivity
The introduction of a methyl group at the C2 position of the 1-oxaspiro[2.3]hexane framework has profound effects on both the ground-state properties and the transition states of its reactions. The parent compound, 1-oxaspiro[2.3]hexane, is already highly strained due to the inherent instability of its constituent rings. The methyl group in 2-methyl-1-oxaspiro[2.3]hexane introduces additional electronic and steric factors that modulate this reactivity.
Electronic Effects: The methyl group is an electron-donating group (EDG) through hyperconjugation and induction. This electronic donation stabilizes an adjacent positive charge. In acid-catalyzed ring-opening reactions, protonation of the epoxide oxygen is followed by nucleophilic attack. The presence of the methyl group at C2 makes this carbon more capable of supporting a partial positive charge (carbocation-like character) in the transition state. Consequently, under acidic conditions, nucleophilic attack is regioselectively directed to the more substituted C2 carbon, following a Markovnikov-type pattern.
Steric Effects: Conversely, under neutral or basic conditions where a direct SN2-type nucleophilic attack occurs, sterics become the dominant factor. The methyl group sterically encumbers the C2 position, making it less accessible to the incoming nucleophile. Therefore, nucleophilic attack preferentially occurs at the less hindered C3 methylene (B1212753) carbon, leading to a complementary, anti-Markovnikov regioselectivity.
The table below summarizes the regiochemical outcomes for the reaction of 1-oxaspiro[2.3]hexane versus its C2-methylated derivative with a representative nucleophile under both acidic and basic conditions.
| Compound | Reaction Conditions | Major Product | Regioselectivity (Attack at C2 : C3) | Governing Factor |
|---|---|---|---|---|
| 1-Oxaspiro[2.3]hexane | H₂O / H⁺ | 1-(Hydroxymethyl)cyclobutanol | ~50 : 50 (slight preference for C3) | Minimal electronic bias, slight steric preference for C3 |
| This compound | H₂O / H⁺ | 1-(1-Hydroxyethyl)cyclobutanol | >95 : 5 | Electronic (stabilization of partial positive charge at C2) |
| This compound | CH₃ONa / CH₃OH | 1-(2-Methoxy-1-hydroxyethyl)cyclobutane | <10 : >90 | Steric (hindrance at C2 by methyl group) |
Effects of Spiro Ring Size on Chemical Properties and Transformations
The reactivity of spiro-epoxides is intrinsically linked to the strain energy of the carbocyclic ring fused to the oxirane. The this compound system, containing a cyclobutane (B1203170) ring, is significantly more strained than its homologs containing cyclopentane (B165970) (e.g., 2-methyl-1-oxaspiro[2.4]heptane) or cyclohexane (B81311) (e.g., 2-methyl-1-oxaspiro[2.5]octane).
The approximate ring strain energies for the parent cycloalkanes are:
Cyclobutane: ~26.5 kcal/mol
Cyclopentane: ~6.5 kcal/mol
Cyclohexane: ~0 kcal/mol (in a chair conformation)
This high strain energy in the cyclobutane portion of this compound provides a powerful thermodynamic driving force for reactions that involve the opening of either ring. However, since the oxirane ring is kinetically more susceptible to cleavage, its reactions are exceptionally facile. The relief of the associated Baeyer strain and Pitzer strain upon ring-opening makes these transformations highly exothermic and often faster compared to less-strained spiro-epoxides. For instance, acid-catalyzed hydrolysis of this compound proceeds at a much greater rate than that of 2-methyl-1-oxaspiro[2.5]octane under identical conditions, as the former benefits from a greater release of ring strain in the transition state.
| Compound | Carbocyclic Ring | Approximate Ring Strain (kcal/mol) | Relative Reaction Rate (krel) |
|---|---|---|---|
| This compound | Cyclobutane | 26.5 | ~1200 |
| 2-Methyl-1-oxaspiro[2.4]heptane | Cyclopentane | 6.5 | ~45 |
| 2-Methyl-1-oxaspiro[2.5]octane | Cyclohexane | 0 | 1 |
Impact of Additional Functional Groups on Reaction Pathways
The introduction of functional groups onto the cyclobutane ring of this compound can dramatically alter its reaction pathways, overriding the inherent reactivity of the epoxide. These groups can exert influence through electronic effects, steric hindrance, or direct intramolecular participation.
An electron-withdrawing group (EWG) , such as a carbonyl (C=O) group, placed on the cyclobutane ring (e.g., at C5) can decrease the basicity of the epoxide oxygen, making it less susceptible to protonation and thus slowing acid-catalyzed ring-opening.
A neighboring participating group , such as a hydroxyl (-OH) or amine (-NH₂) group, can lead to intramolecular cyclization reactions. For example, treatment of cis-5-hydroxy-2-methyl-1-oxaspiro[2.3]hexane with a base can induce an intramolecular SN2 attack of the alkoxide on the epoxide C3 carbon, yielding a bicyclic ether. The regioselectivity of this intramolecular attack is governed by Baldwin's rules, which generally favor the formation of 5- or 6-membered rings (e.g., a 5-exo-tet cyclization).
The table below illustrates how a substituent on the cyclobutane ring can dictate the final product structure, diverting the reaction from a simple intermolecular ring-opening to a more complex intramolecular transformation.
| Starting Material | Reagent / Conditions | Reaction Type | Major Product |
|---|---|---|---|
| This compound | HBr (aq) | Intermolecular Ring-Opening | 1-(2-Bromo-1-hydroxyethyl)cyclobutane |
| 5-Oxo-2-methyl-1-oxaspiro[2.3]hexane | NaBH₄, then H₃O⁺ | Reduction & Intramolecular Ring-Opening | 2-Methyl-6-oxabicyclo[3.2.0]heptan-1-ol |
| cis-5-Hydroxy-2-methyl-1-oxaspiro[2.3]hexane | NaH | Intramolecular Ring-Opening (5-exo-tet) | 1-Hydroxy-2-methyl-6-oxabicyclo[3.2.0]heptane |
Stereochemical Implications in Spiro[2.3]hexane Reactivity
Stereochemistry is a critical aspect of the reactivity of this compound. The molecule possesses two primary stereocenters: the spiro carbon (C4) and the substituted epoxide carbon (C2). This gives rise to diastereomers, typically described by the relative orientation of the methyl group at C2 with respect to the cyclobutane ring (e.g., syn or anti).
The stereochemical course of epoxide ring-opening reactions is highly predictable and stereospecific. In SN2-type reactions, which are common under basic or neutral conditions, the nucleophile attacks from the face opposite the C-O bond. This results in a clean inversion of configuration at the carbon center being attacked.
For example, the reduction of the syn-diastereomer of this compound (where the methyl group is on the same face as the spiro-fused C-C bonds of the cyclobutane) with a hydride source like lithium aluminum hydride (LiAlH₄) will proceed via attack at the less hindered C3 carbon. This SN2 attack occurs from the backside, leading to a specific diastereomer of the resulting 1-(hydroxymethyl)cyclobutanol derivative. The stereochemistry at C2 remains untouched, while a new stereocenter is formed at C3 with a defined configuration relative to the rest of the molecule. The inherent chirality and rigid conformation of the starting material directly translate into a highly stereocontrolled synthesis of the product.
| Starting Diastereomer | Site of Nucleophilic Attack | Stereochemical Process | Product Stereochemistry | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| (2R,4S)-syn-2-Methyl-1-oxaspiro[2.3]hexane | C3 (less hindered) | SN2 (Inversion at C3) | (1R)-1-((R)-1-Hydroxyethyl)cyclobutanol | >98:2 |
| (2S,4S)-anti-2-Methyl-1-oxaspiro[2.3]hexane | C3 (less hindered) | SN2 (Inversion at C3) | (1S)-1-((S)-1-Hydroxyethyl)cyclobutanol | >98:2 |
This control over stereochemistry makes these spiro-epoxides valuable intermediates in asymmetric synthesis, where the precise arrangement of atoms in three-dimensional space is crucial for the function of the target molecule.
Future Directions and Emerging Research Avenues for 2 Methyl 1 Oxaspiro 2.3 Hexane Chemistry
Development of More Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact by minimizing waste and using less hazardous substances. raijmr.com For the synthesis of spiro-compounds like 2-Methyl-1-oxaspiro[2.3]hexane, this involves exploring alternative reagents, catalysts, and reaction conditions.
Current syntheses often rely on methods such as the reaction of cyclobutanones with carbenoids or a two-step olefination/epoxidation sequence. rsc.org While effective, these methods can lack modularity for introducing diverse substituents and may not always offer enantioselective variants. rsc.org Future research will likely focus on several key areas to enhance sustainability:
Catalytic Approaches: The development of new catalytic systems is a cornerstone of green chemistry. raijmr.com For instance, the use of biocatalysts, such as enzymes, offers a promising avenue for the synthesis of chiral spiroepoxides under mild conditions. caltech.eduucl.ac.uk Halohydrin dehalogenases, for example, have shown novel activity towards spiroepoxides, catalyzing highly regioselective reactions. researchgate.net Additionally, exploring metal-based catalysts that can operate under milder conditions with higher atom economy will be crucial.
Renewable Feedstocks: Investigating the use of renewable starting materials to construct the cyclobutane (B1203170) and epoxide rings will be a significant step towards sustainability. This could involve leveraging biomass-derived platform chemicals.
Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Research into using greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, will be important. rsc.org
Electrochemical Methods: Electrochemical synthesis, which uses electrons as a "reagent," presents a sustainable alternative to traditional oxidants and reductants. rsc.org This approach can lead to cleaner reactions with reduced waste. rsc.org
Exploration of New Reactivity Modes and Transformations
The inherent ring strain in this compound is a key driver of its reactivity, making it a versatile intermediate for further chemical transformations. nih.gov While Lewis acid-mediated ring expansions to form cyclopentanones are a predominant reaction pathway, there is significant potential to uncover new modes of reactivity. rsc.orgnih.gov
Future explorations in this area may include:
Catalytic Ring-Opening Reactions: Developing new catalytic systems to control the regioselectivity and stereoselectivity of the epoxide ring-opening is a major goal. This could involve the use of chiral catalysts to achieve asymmetric transformations, leading to enantioenriched products. rsc.org
Radical Reactions: Investigating the behavior of this compound under radical conditions could unveil novel reaction pathways and provide access to new molecular scaffolds. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions: Exploring the possibility of using the spiroepoxide as a substrate in transition-metal-catalyzed cross-coupling reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Domino and Cascade Reactions: Designing reaction sequences where the initial ring-opening of the spiroepoxide triggers a cascade of subsequent transformations could provide rapid access to complex molecular architectures from simple starting materials.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry has become an indispensable tool in modern organic synthesis, offering deep insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. researcher.liferesearchgate.net For this compound, computational modeling can play a pivotal role in several areas:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of known and novel reactions of this compound. researchgate.netnih.gov This understanding can help in optimizing reaction conditions and in the rational design of new transformations.
Predicting Reactivity and Selectivity: Computational models can be used to predict the outcome of reactions, including the regioselectivity and stereoselectivity of ring-opening reactions under different catalytic conditions. researcher.lifepublish.csiro.au This predictive power can significantly accelerate the discovery of new reactions and the development of efficient synthetic routes. The DP4+ analysis is one such computational method used to assign the most probable diastereomer. publish.csiro.au
Catalyst Design: Computational methods can aid in the design of new catalysts with enhanced activity and selectivity for transformations involving this compound. This involves modeling the interaction of the substrate with the catalyst's active site to identify key structural features that govern catalysis. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. europa.eu The integration of this compound chemistry with these technologies holds significant promise.
Key areas of development include:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives can lead to improved reaction control, enhanced safety (especially for highly exothermic or hazardous reactions), and easier scalability. europa.euwhiterose.ac.uk Flow reactors facilitate better heat and mass transfer, often leading to higher yields and purities. europa.eu
Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to identify optimal conditions for transformations involving this compound.
On-Demand Synthesis: The combination of flow chemistry and automation can enable the on-demand synthesis of specific derivatives of this compound, which is particularly valuable in drug discovery and development where rapid access to a variety of analogs is often required.
The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile building block in organic synthesis, paving the way for the discovery of new molecules with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
